Cas no 2138144-80-4 (2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid)

2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid is a versatile organic compound featuring a unique thiolan-3-yl group and a tert-butoxy carbonyl moiety. This compound exhibits high stability and reactivity, making it suitable for various synthetic applications. Its structural features allow for efficient modification and functionalization, enhancing its utility in medicinal chemistry and materials science.
2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid structure
2138144-80-4 structure
Product Name:2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid
CAS No:2138144-80-4
MF:C11H19NO5S
MW:277.337262392044
CID:6112441
PubChem ID:165451112
Update Time:2025-07-21

2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[3-({[(tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid
    • 2138144-80-4
    • EN300-705103
    • 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid
    • Inchi: 1S/C11H19NO5S/c1-10(2,3)16-9(15)12-17-11(6-8(13)14)4-5-18-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
    • InChI Key: PNRBHCGGVKHFRI-UHFFFAOYSA-N
    • SMILES: S1CCC(CC(=O)O)(C1)ONC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 277.09839388g/mol
  • Monoisotopic Mass: 277.09839388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 110Ų

2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705103-1.0g
2-[3-({[(tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid
2138144-80-4
1g
$0.0 2023-06-07

Additional information on 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid

Introduction to 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic Acid (CAS No. 2138144-80-4)

2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid, identified by its CAS number 2138144-80-4, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and biochemical studies.

The molecular structure of 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid is characterized by the presence of multiple functional groups, including an amide linkage, an ether oxygen, and a thiol group. These functional groups contribute to its reactivity and potential biological activity. The tert-butoxy carbonyl group, in particular, serves as a protecting group in peptide synthesis, enhancing the stability of the compound during various chemical reactions.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid make it a promising candidate for such applications. Researchers have been exploring its potential as a scaffold for designing new therapeutic agents that can interact with specific targets in the body.

One of the most compelling aspects of this compound is its ability to participate in various biochemical reactions due to its versatile functional groups. The thiol group, for instance, can undergo oxidation-reduction reactions, which are crucial for many enzymatic processes. Additionally, the amide linkage can be hydrolyzed under specific conditions, releasing bioactive molecules that may have therapeutic effects.

Recent studies have demonstrated that derivatives of thiolan-based compounds exhibit significant biological activity. For example, modifications to the side chains of thiolan rings have shown promise in inhibiting enzymes involved in cancer cell proliferation. Similarly, derivatives with enhanced solubility have been investigated for their potential as drug candidates in treating inflammatory diseases.

The tert-butoxy carbonyl group in 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid also plays a critical role in its reactivity. This protecting group ensures that the amine functionality remains stable during synthetic processes, allowing for controlled modifications to other parts of the molecule. Such control is essential for developing complex molecules with precise biological activities.

In the context of drug development, the ability to modify and functionalize this compound makes it an attractive candidate for further investigation. Researchers are exploring various synthetic routes to introduce additional functional groups or alter the existing ones to enhance its pharmacological properties. These efforts are part of a broader trend toward developing personalized medicine approaches, where compounds are tailored to individual patient needs.

The pharmaceutical industry has shown particular interest in compounds that can modulate protein-protein interactions (PPIs), which are often involved in disease pathogenesis. Thiolan-based molecules have been found to interact with PPIs effectively due to their ability to form hydrogen bonds and other non-covalent interactions. This property makes them suitable for designing inhibitors or modulators that can disrupt aberrant signaling pathways.

Another area where this compound shows promise is in the field of bioconjugation chemistry. The presence of multiple reactive sites allows for the attachment of biomolecules such as antibodies or peptides. Such bioconjugates can be used in targeted drug delivery systems, where they selectively deliver therapeutic agents to specific sites in the body. This approach has revolutionized treatment strategies for various diseases and continues to be an active area of research.

The synthesis of 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as flow chemistry and automated synthesis platforms have been employed to optimize yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

In conclusion, 2-[3-({[(Tert-butoxy)carbonyl]amino}oxy)thiolan-3-yl]acetic acid (CAS No. 2138144-80-4) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.

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